Einecs 299-878-8

Description

Properties

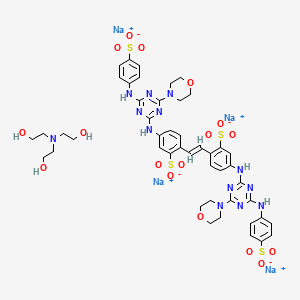

CAS No. |

93917-97-6 |

|---|---|

Molecular Formula |

C46H51N13Na4O17S4 |

Molecular Weight |

1278.2 g/mol |

IUPAC Name |

tetrasodium;2-[bis(2-hydroxyethyl)amino]ethanol;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C40H40N12O14S4.C6H15NO3.4Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;8-4-1-7(2-5-9)3-6-10;;;;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);8-10H,1-6H2;;;;/q;;4*+1/p-4/b2-1+;;;;; |

InChI Key |

MDSIVPOAGOJAPM-JGMWHDQESA-J |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].C(CO)N(CCO)CCO.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].C(CO)N(CCO)CCO.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of Glycine, N,n 1,2 Ethanediylbis N Carboxymethyl and Associated Salts

Established Reaction Pathways for Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- Synthesis

The synthesis of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-] (EDTA) has evolved since its initial discovery, with several key pathways being established for its production. These methods primarily involve the carboxymethylation of ethylenediamine (B42938).

Condensation Reactions Utilizing Key Precursors

The foundational methods for EDTA synthesis rely on the condensation of ethylenediamine with precursors that provide the carboxymethyl groups.

Two primary historical and industrially significant routes are:

The Münz Synthesis: First described in 1935 by Ferdinand Münz, this method involves the reaction of ethylenediamine with monochloroacetic acid in the presence of a base, typically sodium hydroxide (B78521). umcs.pl While historically significant and used in Europe, this process results in a product contaminated with sodium chloride, which can be a drawback. umcs.pl

The Strecker Synthesis (Cyanomethylation): This is the dominant industrial method for producing EDTA. It involves the reaction of ethylenediamine, formaldehyde, and a cyanide source, such as sodium cyanide (NaCN) or hydrogen cyanide (HCN). umcs.pl This process, often referred to as the Bersworth synthesis, is an alkaline cyanomethylation that directly produces the tetrasodium (B8768297) salt of EDTA (Tetrasodium EDTA) and ammonia. umcs.pl A variation developed by Geigy utilizes hydrogen cyanide instead of sodium cyanide, which is more cost-effective but involves handling the highly toxic HCN. umcs.pl

A significant refinement of the cyanomethylation process is the Singer synthesis . This two-step pathway separates the cyanomethylation from the hydrolysis step to produce a very pure form of the disodium (B8443419) salt. umcs.pl In this process, ethylenediamine, formaldehyde, and hydrocyanic acid react to form (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). This intermediate is then isolated, washed, and subsequently hydrolyzed with sodium hydroxide to yield Tetrasodium EDTA and ammonia. umcs.pl This separation of steps minimizes side reactions and can achieve a yield greater than 96%. umcs.pl

Table 1: Key Precursors in Established EDTA Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| Ethylenediamine | H₂NCH₂CH₂NH₂ | Provides the ethylenedi-amine backbone. |

| Monochloroacetic Acid | ClCH₂COOH | Carboxymethylating agent in the Münz synthesis. |

| Formaldehyde | CH₂O | Provides the carbon for the carboxymethyl group in the Strecker/Singer synthesis. |

| Sodium Cyanide | NaCN | Source of the nitrile group, which is later hydrolyzed to a carboxylate, in the Bersworth process. |

Emerging Synthetic Routes for Enhanced Efficiency and Selectivity

Research into alternative EDTA synthesis pathways aims to improve efficiency and avoid the use of hazardous reagents like cyanide. One such route involves the catalytic oxidation of tetra(hydroxyethyl)ethylenediamine. umcs.pl Another less common method is the reaction between ethylene (B1197577) dichloride and disodium iminodiacetate. umcs.pl While not widely used commercially, these routes represent efforts toward developing greener and potentially more efficient manufacturing processes.

Large-Scale Manufacturing Processes for Sodium Salts of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-

The industrial production of EDTA salts is a large-scale operation, with an estimated 80,000 tonnes produced annually via the cyanide process. umcs.pl The sodium salts are the most common commercial forms.

Industrial Production of Tetrasodium Ethylenediaminetetraacetate

Tetrasodium EDTA is typically the primary product synthesized directly through the industrial Strecker (cyanomethylation) process. umcs.plcas.org The reaction involves combining ethylenediamine, formaldehyde, and sodium cyanide in an alkaline solution. cas.org The resulting Tetrasodium EDTA is often sold as a solution or as a hydrated solid (e.g., Na₄EDTA·4H₂O). cas.orgepa.gov This salt is highly soluble in water, forming a basic solution with a pH of about 11.3 for a 1% solution. epa.gov The acid form, EDTA, can be produced from the tetrasodium salt by acidification with mineral acids like sulfuric acid or hydrochloric acid, which causes the insoluble EDTA to precipitate. umcs.pl

Synthesis and Scale-Up of Other Commercially Relevant Salts (e.g., Disodium, Trisodium, Dipotassium (B57713), Magnesium Disodium)

Other salts of EDTA are synthesized to meet specific application requirements, often by starting with the EDTA acid or its tetrasodium salt.

Disodium EDTA (Na₂H₂EDTA): This salt is commonly produced by reacting EDTA acid with a stoichiometric amount of sodium hydroxide or sodium carbonate. cas.org It can also be synthesized by adjusting the pH of a Tetrasodium EDTA solution. instituteofsustainabilitystudies.com A method developed by Singer, which involves the separated hydrolysis of the EDTN intermediate, is noted for producing a very pure form of the disodium salt. umcs.pl

Trisodium EDTA (Na₃HEDTA): This salt can be prepared by reacting ethylenediaminetetraacetic acid with three equivalents of a sodium base. nih.gov It is available as a white crystalline powder and is used in various industrial applications. edta-chelate.com The CAS number for the trihydrate form is 150-38-9, which corresponds to EINECS number 205-758-8. edta-chelate.com

Dipotassium EDTA (K₂H₂EDTA): The production process for dipotassium EDTA involves preparing the raw materials, including ethylenediamine, tetraacetic acid, and potassium hydroxide. incibeauty.com The ethylenediaminetetraacetic acid is first synthesized and then neutralized with potassium hydroxide to produce the dipotassium salt, which is subsequently crystallized. incibeauty.com

Magnesium Disodium EDTA (MgNa₂EDTA): This chelated salt is synthesized from EDTA. thegoodscentscompany.com The production can involve reacting EDTA and sodium hydroxide to form the sodium salt, followed by the addition of a magnesium salt. nih.gov It is supplied as a white crystalline powder. edta-chelate.comthegoodscentscompany.com

Table 2: Commercially Relevant Salts of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-

| Compound Name | Common Abbreviation | CAS Number | Molecular Formula | Key Synthesis Feature |

|---|---|---|---|---|

| Tetrasodium Ethylenediaminetetraacetate | Tetrasodium EDTA | 64-02-8 (anhydrous) | C₁₀H₁₂N₂Na₄O₈ | Direct product of the industrial Strecker (cyanide) process. umcs.plcas.org |

| Disodium Ethylenediaminetetraacetate Dihydrate | Disodium EDTA | 6381-92-6 | C₁₀H₁₄N₂Na₂O₈·2H₂O | Neutralization of EDTA acid with two equivalents of sodium base. cas.org |

| Trisodium Ethylenediaminetetraacetate | Trisodium EDTA | 150-38-9 | C₁₀H₁₃N₂Na₃O₈ | Neutralization of EDTA acid with three equivalents of sodium base. nih.gov |

| Dipotassium Ethylenediaminetetraacetate | Dipotassium EDTA | 25102-12-9 | C₁₀H₁₄K₂N₂O₈ | Neutralization of EDTA acid with potassium hydroxide. incibeauty.com |

Principles of Sustainable Chemistry and Process Optimization in EDTA Manufacturing

The principles of green chemistry are increasingly relevant to the production of bulk chemicals like EDTA, driven by environmental concerns over its poor biodegradability. umcs.plmdpi.com While EDTA itself is persistent in the environment, the application of green chemistry focuses on improving the manufacturing process itself. umcs.plresearchgate.net

Key principles applicable to EDTA synthesis include:

Waste Prevention: The Singer synthesis, by separating steps and improving yield to over 96%, exemplifies waste reduction at the source compared to the one-pot Bersworth process which generates more impurities like NTA. umcs.pl

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials into the final product is a core goal. instituteofsustainabilitystudies.com Comparing the Münz synthesis (which produces NaCl byproduct) with the cyanide-based routes highlights differences in atom economy.

Use of Less Hazardous Chemical Syntheses: The primary industrial route for EDTA uses highly toxic cyanide. umcs.pl Emerging routes, such as the catalytic oxidation of tetra(hydroxyethyl)ethylenediamine, represent a move towards avoiding such hazardous precursors. umcs.pl

Process Optimization: Optimizing reaction conditions such as temperature, pH, and reactant ratios is crucial for maximizing yield and minimizing energy consumption and byproducts. mdpi.comiwaponline.com For example, studies on the complexation of metals with EDTA for extraction processes often involve detailed optimization of pH and concentration to enhance efficiency. mdpi.com The recovery and regeneration of spent EDTA from industrial processes is another area of optimization, aiming to create a closed-loop system that reduces environmental discharge. nih.gov

The search for biodegradable alternatives to EDTA, such as ethylenediamine-N,N'-disuccinic acid (EDDS), is a direct consequence of applying the "Design for Degradation" principle of green chemistry. mdpi.com However, optimizing the existing, large-scale EDTA production processes to be more energy-efficient and to minimize hazardous waste remains a key goal for sustainable industrial chemistry. instituteofsustainabilitystudies.comacs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | Ethylenediaminetetraacetic acid, EDTA |

| Tetrasodium Ethylenediaminetetraacetate | Tetrasodium EDTA |

| Disodium Ethylenediaminetetraacetate | Disodium EDTA |

| Trisodium Ethylenediaminetetraacetate | Trisodium EDTA |

| Dipotassium Ethylenediaminetetraacetate | Dipotassium EDTA |

| Magnesium Disodium Ethylenediaminetetraacetate | Magnesium Disodium EDTA |

| Ethylenediamine | EDA |

| Monochloroacetic acid | - |

| Formaldehyde | - |

| Sodium Cyanide | - |

| Hydrogen Cyanide | - |

| (ethylenedinitrilo)tetraacetonitrile | EDTN |

| tetra(hydroxyethyl)ethylenediamine | - |

| disodium iminodiacetate | - |

Advanced Structural Characterization and Chemical Architecture of Glycine, N,n 1,2 Ethanediylbis N Carboxymethyl Compounds

Detailed Molecular Geometry and Conformational Dynamics of the Ethylenediamine (B42938) Backbone

The chemical structure of EDTA features two nitrogen atoms connected by an ethylene (B1197577) bridge, with each nitrogen atom bonded to two acetate (B1210297) groups. This arrangement allows the molecule to act as a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. The ethylenediamine backbone is a critical component of this structure, providing the necessary flexibility for the ligand to wrap around a metal ion in an octahedral arrangement.

This inherent flexibility is key to EDTA's broad utility as a chelating agent, enabling it to form stable 1:1 complexes with a wide range of metal ions. bris.ac.uk The resulting metal-EDTA complexes are typically anionic and highly soluble in water. wikipedia.org

Stereochemical Influences in Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- Analogues (e.g., N,N'-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine])

Introducing substituents onto the ethylenediamine backbone of EDTA creates chiral centers, leading to stereoisomers with distinct chemical properties. An example is N,N'-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine], an analogue of EDTA where a methyl group is attached to one of the ethylene carbons.

The presence of the methyl group introduces a defined stereocenter, designated as (S) in this case. This fixed stereochemistry influences how the ligand coordinates with metal ions, potentially leading to stereospecific interactions. The chirality of the backbone can affect the stability and structure of the resulting metal complexes. For instance, the S,S form of ethylenediamine-N,N′-disuccinic acid (EDDS), a structural isomer of EDTA, is known to be readily biodegradable. wikipedia.org

Table 1: Properties of an EDTA Analogue

| Compound Name | Molecular Formula | Stereochemistry |

|---|

Note: Data for a related analogue is presented to illustrate stereochemical principles. fda.gov

Crystal Structures and Hydration States of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- Salts

The crystal structures of EDTA salts reveal a remarkable diversity in coordination numbers, denticity (the number of donor groups attached to the central atom), and hydration states. X-ray crystallography studies have provided detailed insights into how EDTA interacts with various metal ions in the solid state.

EDTA can exist in non-chelating forms, often as zwitterions in its salts. ucj.org.ua However, it is most known for forming chelates with alkali metals (Li+, Na+, K+, Rb+) and alkaline earth metals (Mg2+, Ca2+, Sr2+, Ba2+), exhibiting coordination numbers ranging from 5 to 9. ucj.org.ua The denticity of the EDTA anion in these complexes can vary, with both tri- and hexadentate coordination modes observed. ucj.org.ua

In more complex salts, such as those involving transition metals like cobalt, the structure can be intricate. For instance, the crystal structure of NaBa2[Co(EDTA)]2(ClO4)3 · 9H2O contains two distinct Ba2+ cations, two [Co(EDTA)]− complex anions with opposite chirality, and numerous water molecules that complete the coordination spheres of the metal ions. researchgate.net

Table 2: Examples of Hydrated EDTA Salts

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium (B8768297) salt, tetrahydrate | 13235-36-4 | C10H16N2O8.4Na.4H2O |

| Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate | 67401-50-7 | C10H22N2Na4O11 |

| Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (B1144303) (1:4:2) | 10378-23-1 | C10H12N2Na4O8 |

Data sourced from various chemical databases. hbdsbio.comepa.govnih.govnist.gov

Investigating Novel Derivatives and Their Reaction Products (e.g., N,N'-dioxide, products with formaldehyde, iron chloride, and phenol)

The reactivity of the nitrogen and carboxylate groups in EDTA allows for the formation of various derivatives and participation in numerous chemical reactions.

N,N'-Dioxide Derivatives : The nitrogen atoms in the ethylenediamine backbone can be oxidized to form N-oxides. While specific literature on the N,N'-dioxide of EDTA is limited in the provided search results, the formation of N-oxides is a known reaction for tertiary amines. For example, related compounds like Nintedanib can form N,N-dioxide derivatives. This modification would alter the electron-donating properties of the nitrogen atoms, thereby affecting the chelation characteristics of the molecule.

Products with Formaldehyde : Formaldehyde is a key reactant in the industrial synthesis of EDTA. The process involves the reaction of ethylenediamine, formaldehyde, and a cyanide source (like sodium cyanide). bris.ac.ukwikipedia.org The reaction between ethylenediamine and formaldehyde can be strongly exothermic and may proceed through an intermediate such as ethylenediamine-monoformaldehyde adduct (EDMFA). google.com Due to this synthesis route, there is concern that final EDTA products may contain trace amounts of formaldehyde. annmariegianni.com Furthermore, photodegradation of the Fe(III)-EDTA complex can also produce formaldehyde as a breakdown product. reddit.com

Products with Iron Chloride : EDTA reacts readily with iron(III) chloride to form a highly stable, water-soluble iron(III)-EDTA complex. wikipedia.orgagrownutrient.com In this reaction, the hexaaquairon(III) ion, [Fe(H2O)6]3+, is chelated by the EDTA4- anion, displacing the water molecules. scribd.comrsc.org The resulting complex, often precipitated as the yellow solid Na[Fe(EDTA)]·3H2O, features the iron ion in an octahedral coordination environment. scribd.comrsc.orgscribd.com This strong affinity for iron ions makes EDTA effective at sequestering Fe3+ even at neutral pH where iron oxides are typically insoluble. wikipedia.org

Products with Phenol : While EDTA does not react directly with phenol, it plays a crucial role in catalytic systems designed for phenol degradation. In Fenton-like systems (Fe/EDTA/H2O2), EDTA chelates iron ions, keeping them soluble and catalytically active over a wider pH range, including circumneutral pH. mdpi.com This enhanced solubility prevents the precipitation of inactive iron hydroxides, significantly increasing the efficiency of phenol oxidation. mdpi.com The presence of EDTA can increase phenol conversion from as low as 10% to over 95% under certain conditions. mdpi.com EDTA also helps to avoid the passivation of electrode surfaces by preventing the polymerization of oxidized phenols in electrochemical detection methods. researchgate.net

Chelation Chemistry and Metal Ion Sequestration Mechanisms of Glycine, N,n 1,2 Ethanediylbis N Carboxymethyl Derivatives

Fundamental Coordination Principles of Polyamino Carboxylic Acid Ligands

Polyamino carboxylic acid (APCA) ligands are organic molecules that possess multiple amine (N) and carboxylate (O) functional groups, which act as donor atoms for metal ions. idu.ac.idacs.org The fundamental principle of their coordination chemistry lies in the chelate effect . When a polydentate ligand, like an APCA, binds to a central metal ion through two or more donor atoms, it forms a ring-like structure known as a chelate. This process is entropically more favorable than the coordination of an equivalent number of monodentate ligands, resulting in a significantly more stable metal complex. worktribe.comlibretexts.org

The effectiveness of an APCA ligand is determined by its denticity , which is the number of donor atoms it can use to bind to a central metal ion. Ligands like Ethylenediaminetetraacetic acid (EDTA), a foundational APCA, are hexadentate, meaning they can form six coordination bonds with a metal ion. cymitquimica.comresearchgate.net This multi-point attachment envelops the metal ion, effectively sequestering it from the surrounding solution. researchgate.net The derivatives of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- share this structural motif, featuring a central diamine backbone and multiple carboxymethyl groups that provide the necessary nitrogen and oxygen donor atoms for strong chelation. cymitquimica.comcymitquimica.comontosight.ai

The coordination process involves the displacement of water molecules from the metal ion's hydration sphere by the donor atoms of the ligand. acs.org The resulting complex's stability is a function of several factors, including the nature of the metal ion, the number and type of donor atoms, and the size of the chelate rings formed. worktribe.commdpi.com

Elucidating the Chelation Kinetics and Thermodynamics of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- with Diverse Metal Centers

The interaction between a chelating agent and a metal ion is governed by both thermodynamics (the stability of the final complex) and kinetics (the speed at which the complex forms and dissociates). The thermodynamic stability of a metal chelate is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and a stronger affinity of the ligand for the metal ion. nih.gov

The derivatives of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, particularly EDDHA, are noted for their exceptionally high affinity for ferric iron (Fe³⁺). researchgate.netacs.org This strong interaction is reflected in the high stability constants of the resulting Fe-EDDHA complexes. The stability of these complexes is crucial for their effectiveness in various applications, such as agriculture, where they are used to supply iron to plants in soils where it would otherwise be unavailable. frontiersin.org

The kinetic chelate effect also plays a vital role. It describes the phenomenon where a multidentate ligand dissociates from a metal ion much more slowly than a comparable set of monodentate ligands. libretexts.org The dissociation of a chelating ligand is a stepwise process; after one donor arm detaches, it remains in close proximity to the metal center, increasing the probability of re-coordination. This results in a more inert and persistent complex. libretexts.org

Comprehensive studies involving isothermal, kinetic, and thermodynamic analyses are used to characterize the adsorptive and binding properties of these chelators with metal ions like Fe(III). acs.org

Table 1: Stability Constants (log K) of EDDHA and Related Ligands with Various Metal Ions This table illustrates the high affinity of EDDHA for Fe(III) compared to other essential or competing metal ions.

| Ligand | Fe³⁺ | Cu²⁺ | Zn²⁺ | Ca²⁺ | Mg²⁺ |

| o,o-EDDHA | 33.9 | 22.8 | 17.1 | 7.4 | 5.8 |

| o,p-EDDHA | 29.3 | 18.2 | 14.5 | 6.0 | 4.8 |

| EDTA | 25.1 | 18.8 | 16.5 | 10.7 | 8.7 |

Note: Data compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions. researchgate.netucm.es

Factors Governing Complex Stability and Ligand Affinity

The stability of metal-APCA complexes is not absolute but is influenced by several environmental and structural factors.

The pH of the solution is a critical factor governing chelation equilibria. nih.gov The protonation state of both the carboxylate and amine groups of the ligand is pH-dependent. At low pH, the donor atoms become protonated, competing with the metal ion for binding sites and leading to complex decomposition. researchgate.netactahort.org

However, a key advantage of EDDHA is its ability to maintain a stable complex with iron across a very wide pH range, particularly in neutral to alkaline conditions (pH up to 9-11). ashs.orgufl.edumdpi.com This is in stark contrast to other chelates like Fe-EDTA, which loses its stability at a pH above 6.5. ashs.org The highest total concentration and stability for Fe-EDDHA are often observed around pH 7. nih.govmdpi.com This property is paramount in agriculture for correcting iron deficiency in alkaline and calcareous soils, where iron naturally precipitates as insoluble hydroxides. ufl.edu

Chart 1: Relative Stability of Iron Chelates as a Function of pH This chart visualizes the superior stability of Fe-EDDHA at higher pH levels compared to other common iron chelates.

This chart is a representation based on data described in scientific literature. ashs.orgufl.edu

Stereoelectronic effects refer to how the spatial arrangement of atoms (stereochemistry) and the distribution of electrons influence chemical reactivity and selectivity. nih.gov In the context of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- derivatives like EDDHA, these effects are crucial.

EDDHA exists as different positional isomers, primarily the ortho,ortho (o,o), ortho,para (o,p), and para,para (p,p) forms. mdpi.com The ortho,ortho isomer is considered the most effective chelator because its geometry allows for the formation of six coordination bonds, creating a highly stable, hexadentate complex with Fe³⁺. mdpi.com An increase in pH favors the formation and stability of the ortho,ortho isomer. nih.govmdpi.com Furthermore, the ortho,ortho isomer itself exists as a racemic mixture (d,l) and a meso form, which can have different stability constants and reactivity. researchgate.netactahort.org The geometry of the chelate can be even more influential on stability than the specific nature of the coordinating functional groups. ucm.es The methyl group present in the EINECS 299-878-8 compound contributes to its specific stereochemistry, influencing its interaction with metal centers. cymitquimica.com

Selective Complexation Strategies for Specific Metal Ions

The high stability constant of the Fe-EDDHA complex translates to a high selectivity for Fe³⁺, even in the presence of other metal ions that might compete for the ligand, such as Ca²⁺, Mg²⁺, Cu²⁺, and Zn²⁺. researchgate.netresearchgate.net This selectivity is a key strategic advantage.

In agricultural applications, this means that when Fe-EDDHA is applied to soil, the EDDHA ligand will preferentially bind to iron, keeping it soluble and available for plant uptake, rather than being sequestered by more abundant cations like calcium. acs.orgufl.edu Studies have shown that even when nutrient solutions contain multiple competing ions, EDDHA can effectively deliver iron to plants. actahort.org The use of formulations rich in the more stable ortho,ortho isomer is a deliberate strategy to maximize the effectiveness of iron chelation. mdpi.com This targeted delivery prevents nutrient deficiencies and improves crop yields without overloading the environment with excess metals. frontiersin.org

Computational Chemistry Approaches to Model Chelation Interactions and Predict Binding Properties

Modern computational chemistry provides powerful tools for understanding and predicting the behavior of chelating agents. Methods such as Density Functional Theory (DFT) are used to model the electronic structure and geometry of metal-ligand complexes. acs.orgacs.org These computational studies allow researchers to calculate binding energies, predict the most stable isomeric forms, and understand the nature of the bonding interactions between the metal and the ligand. researchgate.net

For example, DFT studies have confirmed that for Fe(III)-EDDHA complexes, the high-spin state is more stable than the low-spin state and that the racemic isomer is energetically favored over the meso isomer. acs.org

Furthermore, chemical speciation programs like VMINTEQ and GEOCHEM are used to model the complex equilibria of chelates in multicomponent systems like soil solutions. nih.govsemanticscholar.org By inputting thermodynamic data, these models can predict the distribution of metal species, the percentage of metal that remains chelated under specific pH and soil conditions, and the potential for a ligand to mobilize different metals. nih.govscience.gov These predictive models are invaluable for designing more effective and environmentally benign chelating agents and for assessing their behavior in the environment.

Table 2: Compound Names Mentioned in the Article

| Abbreviation/EINECS | Full Chemical Name |

| This compound | N,N′-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] |

| EDTA | Ethylenediaminetetraacetic acid |

| EDDHA | Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid |

| DTPA | Diethylenetriaminepentaacetic acid |

| APCA | Polyamino carboxylic acid |

| VMINTEQ | Visual MINTEQ |

| GEOCHEM | Geochemical modeling software |

| DFT | Density Functional Theory |

Environmental Dynamics and Biogeochemical Fate of Glycine, N,n 1,2 Ethanediylbis N Carboxymethyl and Its Salts

Environmental Release and Global Distribution Pathways

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-], commonly known as EDDS, is released into the environment primarily through anthropogenic activities stemming from its wide range of applications. As a chelating agent, it is utilized in various industrial, agricultural, and consumer products. atamanchemicals.comontosight.ai Significant release pathways include the discharge of municipal and industrial wastewater. atamanchemicals.com In domestic settings, EDDS is a component of detergents, washing and cleaning products, and personal care items, leading to its entry into wastewater streams through household use. atamanchemicals.comeuropa.euontosight.ai

Industrial applications contribute to its environmental release from processes such as pulp and paper production, textile manufacturing, and metal cleaning. ontosight.aieuropa.eu In agriculture, EDDS is used to enhance the bioavailability of micronutrients in fertilizers, particularly in alkaline soils. atamanchemicals.com This application results in its direct introduction into terrestrial environments, with subsequent potential for mobilization into aquatic systems through agricultural runoff. atamanchemicals.comresearchgate.net Another application with environmental implications is its use in the phytoremediation of heavy metal-contaminated soils, where it is used to mobilize toxic metals for plant uptake. researchgate.netmdpi.com

Once released, the global distribution of EDDS is largely governed by its transport through water systems. Its high water solubility facilitates its movement in rivers and groundwater. ontosight.ainih.gov The movement of water and atmospheric deposition are key processes in the transport of chemical pollutants in the biosphere. researchgate.netlidsen.com While long-range atmospheric transport is less characterized for EDDS itself, its presence in widespread consumer and industrial products suggests a broad distribution pattern correlated with population and industrial centers.

Biodegradation Mechanisms and Environmental Persistence

A key environmental feature of EDDS, particularly its [S,S] stereoisomer, is its ready biodegradability, which distinguishes it from more persistent chelating agents like EDTA. atamanchemicals.comacs.org Microorganisms, including bacteria, archaea, and fungi, play a crucial role in the biotransformation of chemical contaminants. nih.gov The [S,S]-isomer of EDDS, which is based on the natural amino acid L-aspartic acid, is susceptible to rapid microbial degradation. researchgate.nettandfonline.com Studies with activated sludge show that after an acclimation period of 5 to 10 days, the [S,S]-isomer is rapidly degraded. acs.org In contrast, the [R,R]-isomer is resistant to biodegradation, while the [R,S]-isomer shows some susceptibility. tandfonline.com Because of its biodegradability, EDDS is considered to have a lower risk of environmental accumulation compared to traditional, non-biodegradable chelating agents. atamanchemicals.com

Under aerobic conditions, the biodegradation of EDDS is well-documented. The process often requires an initial lag phase or acclimation period for microbial populations to adapt, which can range from 7 to over 30 days depending on the soil type and metal concentrations. researchgate.netpsu.edu Following this lag phase, the degradation in soil has been shown to follow first-order kinetics. psu.edu For instance, one study measured the half-life of EDDS in different soils to be between 4.18 and 5.60 days after the initial lag time. psu.edu

A primary limiting factor in the aerobic degradation of EDDS is its complexation with heavy metals. The stability of the metal-EDDS complex significantly influences its biodegradability. acs.orgresearchgate.netnih.gov Complexes with high stability, such as those with copper (Cu), nickel (Ni), cobalt (Co), and mercury (Hg), are highly resistant to biodegradation. researchgate.netnih.gov Conversely, complexes with calcium (Ca), lead (Pb), iron (Fe), aluminum (Al), cadmium (Cd), and zinc (Zn) are readily biodegradable. researchgate.netnih.gov The lack of degradation for the Hg-EDDS complex was attributed to metal toxicity. nih.gov

Research suggests that the degradation rate can be modeled based on the concentration of the free HEDDS³⁻ species, with a half-saturation constant (Kₛ) of approximately 10⁻⁶ M. researchgate.netnih.gov For readily biodegradable complexes, the free HEDDS³⁻ concentration is relatively high (>10⁻⁵·⁴ M), whereas for recalcitrant complexes, it is very low (<10⁻⁹·⁰ M). nih.gov

Table 1: Aerobic Biodegradability of Various Metal-EDDS Complexes in Activated Sludge

(Source: researchgate.netnih.gov)

The [S,S]-isomer of EDDS is reported to be biodegradable under both aerobic and anaerobic conditions. atamanchemicals.com This is a significant advantage over other chelating agents like EDTA, which shows poor anaerobic biodegradability. nih.gov The ability to degrade under anaerobic conditions is important for environments such as wastewater sludge digesters, sediments, and water-logged soils.

Challenges in anaerobic degradation mirror those in aerobic environments, primarily related to the stability of metal-EDDS complexes. researchgate.net The degradation process is dependent on the activity of anaerobic microorganisms, which can be inhibited by the presence of certain toxic heavy metals. science.gov A potential solution involves a two-stage anaerobic-aerobic treatment system. In the anaerobic phase, metals complexed with EDDS can precipitate as metal sulfides. This process frees the EDDS ligand, making it readily available for subsequent, rapid degradation in an aerobic stage. acs.org While the potential for anaerobic degradation exists, detailed kinetic models and pathways are less documented than for aerobic processes. Some studies suggest that under certain oxygen concentrations, anaerobic and aerobic degradation can occur simultaneously. mdpi.com

The rate of EDDS biotransformation is controlled by a combination of factors related to the compound's bioavailability, the microbial community, and the surrounding environmental conditions. nih.govacs.org Key parameters that influence these rates include pH, temperature, nutrient availability, redox conditions, and the presence of other chemicals. nih.govacs.orgmaxapress.com

The pH of the environment can affect both microbial activity and the chemical speciation of the metal-EDDS complexes. For instance, the addition of iron was found to enhance the degradation of the recalcitrant Cu-EDDS complex more effectively at a pH of 8.8 compared to a pH of 6.2. acs.org Temperature is another critical factor, as it directly influences the metabolic rates of degrading microorganisms. maxapress.comnih.gov

The presence of other ligands or substances can also have a drastic effect. The addition of phosphate (B84403) or colloidal iron can foster the biodegradation of otherwise recalcitrant metal-EDDS complexes by competing for the metal ion and releasing the EDDS ligand for microbial attack. researchgate.netnih.gov The composition and activity of the native microbial community, which is itself a product of local environmental conditions, is a fundamental driver of biotransformation. nih.govacs.org

Table 2: Influence of Environmental Parameters on EDDS Biotransformation

Bioaccumulation Potential in Ecological Systems

EDDS and its salts are considered to have a low potential for bioaccumulation in aquatic organisms. atamanchemicals.com An experimental study on Bluegill sunfish (Lepomis macrochirus) reported a low bioconcentration factor (BCF), with a log BCF of 0.1009. oecd.org This indicates that the substance is unlikely to accumulate to significant levels in the tissues of aquatic organisms. oecd.org Quantitative structure-activity relationship (QSAR) models also predict a low bioaccumulation potential. oecd.org

However, it is crucial to distinguish the bioaccumulation of the EDDS molecule itself from its effect on the bioavailability of metals. A primary application of EDDS is to enhance the uptake of heavy metals by plants in a process known as chelant-enhanced phytoextraction or phytoremediation. researchgate.netmdpi.comnih.gov In this context, EDDS increases the concentration and mobility of metals like lead, cadmium, and zinc in the soil, facilitating their absorption by plant roots and translocation to the shoots. researchgate.netmdpi.com Studies have shown that EDDS can significantly increase the bioaccumulation factor (BF) of heavy metals in plants. mdpi.comnih.gov It has also been detected in the xylem sap and shoots of plants, proving it can be taken up by the plant itself. researchgate.net Therefore, while EDDS itself does not bioaccumulate in the classic sense within food webs, its function is to intentionally increase the accumulation of other substances (metals) in plants for remediation purposes. researchgate.netmdpi.com

Transport and Mobility in Aquatic and Terrestrial Compartments

The transport and mobility of EDDS in the environment are largely dictated by its physicochemical properties, particularly the high water solubility of its salts. ontosight.ai This property ensures that once EDDS enters soil or water, it is highly mobile within the aqueous phase. atamanchemicals.com In terrestrial ecosystems, this mobility allows it to chelate and transport metal ions through the soil profile. atamanchemicals.comresearchgate.net This can enhance the transport of essential micronutrients to plant roots but also risks mobilizing toxic heavy metals, potentially increasing their leaching into groundwater. atamanchemicals.com

Table of Compound Names Mentioned

Atmospheric Degradation Pathways (e.g., Ozone Reactions, Hydroxyl Radical Oxidation)

The atmospheric fate of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-], commonly known as ethylenediaminetetraacetic acid (EDTA), is influenced by its chemical form and the presence of atmospheric oxidants. While EDTA has low volatility, its presence in the atmosphere can occur through aerosol formation from contaminated water bodies or industrial emissions. Once in the atmosphere, its degradation is primarily governed by reactions with ozone (O₃) and hydroxyl radicals (•OH).

The reaction of EDTA with ozone in aqueous solution is highly dependent on the protonation state of the amine groups. The unprotonated form of EDTA reacts rapidly with ozone, with rate constants around 10⁶ dm³ mol⁻¹ s⁻¹. However, the mono-protonated form of EDTA reacts much slower, with a rate constant of 1.6 x 10⁵ dm³ mol⁻¹ s⁻¹. rsc.org When EDTA is complexed with metal ions, such as iron (Fe(III)), its reactivity towards ozone is significantly reduced. The Fe(III)-EDTA complex reacts very slowly with ozone, exhibiting a rate constant of 330 dm³ mol⁻¹ s⁻¹. rsc.org The reaction of tertiary amines like EDTA with ozone can proceed through two main pathways: an O-transfer leading to the formation of an aminoxide and singlet dioxygen, or an electron transfer that results in an amine radical cation and an ozonide radical. rsc.org In water, the ozonide radical can lead to the formation of hydroxyl radicals, which can then further react with the amine. rsc.org

The primary degradation pathway for EDTA in the atmosphere is expected to be its reaction with hydroxyl radicals. These radicals are highly reactive and react rapidly with EDTA across pH values relevant to atmospheric water droplets. psu.edu The rate constant for the reaction of hydroxyl radicals with the di-protonated form of EDTA (H₂EDTA²⁻) at pH 4 is 4 x 10⁸ dm³ mol⁻¹ s⁻¹, and it increases to 2 x 10⁹ dm³ mol⁻¹ s⁻¹ for the tri-protonated form (HEDTA³⁻) at pH 9. psu.edu The reaction of hydroxyl radicals with EDTA leads to the formation of C-centered radicals through H-abstraction and an N-centered radical cation. psu.edursc.org These C-centered radicals can react quickly with molecular oxygen, leading to the formation of peroxy radicals and subsequent degradation products. psu.edursc.org Products identified from the OH-radical induced degradation of EDTA in the presence of oxygen include formaldehyde, carbon dioxide, formic acid, glyoxylic acid, and iminodiacetic acid. psu.edu

Furthermore, the photodecomposition of the Fe(III)-EDTA complex is considered a significant degradation process in surface waters and could be relevant for atmospheric aerosols containing this complex. europa.euscielo.br

Table 1: Rate Constants for the Atmospheric Degradation Reactions of EDTA

Environmental Monitoring and Advanced Detection Techniques for Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-

The widespread use of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-] (EDTA) and its salts has led to their presence as persistent pollutants in various environmental compartments, necessitating sensitive and reliable monitoring techniques. scielo.br Advanced analytical methods are crucial for the detection and quantification of EDTA in environmental samples, often at trace concentrations.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for EDTA determination. dergipark.org.tr Since EDTA itself lacks a strong chromophore for UV detection, a common strategy involves the formation of a stable metal complex, typically with Fe(III) or Cu(II), prior to analysis. nih.gov This complexation enhances the detectability of EDTA. HPLC methods coupled with UV-Vis detection can achieve limits of detection (LOD) in the low µg/L range. dergipark.org.tr

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer higher selectivity and sensitivity for EDTA analysis. nih.govresearchgate.net These methods often involve the formation of Fe(III)-EDTA complexes and can achieve quantification limits in the sub-to-low µg/L range without the need for extensive sample pre-concentration. nih.govresearchgate.net LC-MS/MS methods have been successfully applied to various water matrices, including wastewater, surface water, and drinking water, demonstrating that EDTA is a ubiquitous contaminant. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for the analysis of EDTA and its metal complexes. nih.govresearchgate.netpublish.csiro.au CE separates species based on their charge and hydrodynamic radii. Similar to HPLC, pre-capillary complexation of EDTA with a metal ion, such as Fe(III) or Ni(II), is often employed to facilitate detection. researchgate.netresearchgate.net Advanced CE techniques, such as large-volume sample stacking (LVSS), can significantly enhance sensitivity, achieving detection limits as low as 0.2 µg/L. researchgate.net Capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS) provides even greater specificity and can reach detection limits of 0.15 µg/L in water samples. nih.gov

Other advanced techniques that have been explored for the monitoring of EDTA and its complexes include Surface-Enhanced Raman Scattering (SERS), which has shown potential for the kinetic study of Cr(III) complexation by EDTA. acs.org

Table 2: Performance of Advanced Analytical Techniques for EDTA Detection

Advanced Analytical Techniques for the Characterization and Quantification of Glycine, N,n 1,2 Ethanediylbis N Carboxymethyl and Its Complexes

Chromatographic Separations for Compound Analysis

Chromatographic techniques are fundamental for separating Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- from complex matrices and for profiling its purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ion Chromatography are the predominant methods utilized.

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-. These methods often employ reverse-phase columns and require specific mobile phase compositions for effective separation. Due to the lack of a significant chromophore in the EDTA molecule, direct UV detection is challenging. To overcome this, pre-column derivatization with a metal salt, such as ferric chloride, is a common strategy to form a UV-active complex, thereby enhancing detection sensitivity.

A typical reverse-phase HPLC method might utilize a C18 or similar column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers such as formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com UPLC, with its use of smaller particle size columns (e.g., sub-3 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a robust method for the simultaneous determination of related compounds like Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL). rsc.orgnih.gov

Table 1: Example HPLC and UPLC Method Parameters

| Parameter | HPLC Method | UPLC-MS/MS Method |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) sielc.com | WATERS CORTECS HILIC nih.gov |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Acetonitrile, Water, Nonafluoropentanoic acid (NFPA) alternative nih.gov |

| Detection | UV (post-derivatization) | Tandem Mass Spectrometry (MS/MS) rsc.org |

| Application | Purity analysis, quantification sielc.com | Simultaneous determination of CML and CEL nih.gov |

Ion chromatography (IC) is a valuable technique for the analysis of ionic species and is well-suited for the determination of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- and its metal complexes. This method is particularly useful for purity profiling and identifying various ionic components in a sample. IC can directly determine EDTA without the need for a derivatization step. researchgate.net

The separation in ion chromatography is typically achieved using an anion-exchange column with a buffered eluent. A common detection method is suppressed conductimetric detection, which provides high sensitivity for ionic analytes. researchgate.net This technique has been successfully applied to determine EDTA in various samples, including pharmaceutical formulations. researchgate.net IC can also be used to analyze amino acids, which are structurally related to the building blocks of EDTA. nih.gov

Table 2: Ion Chromatography System Parameters

| Parameter | Typical Value |

|---|---|

| Column | Anion-exchange (e.g., Dionex AS-14) researchgate.net |

| Eluent | Carbonate buffer (e.g., 10 mM) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | Suppressed Conductimetric Detector researchgate.net |

| Application | Direct determination of EDTA in various matrices researchgate.net |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and composition of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- and its complexes. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy are key methods for structural elucidation and vibrational fingerprinting.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule. The ¹H NMR spectrum of EDTA and its derivatives can show characteristic signals for the different proton groups in the molecule. Temperature-dependent ¹H NMR studies can be used to investigate the dynamics of rotamers in glycoconjugates of related compounds like N-(2-aminoethyl)glycine. beilstein-journals.org

Two-dimensional (2D) NMR techniques can further aid in the assignment of complex spectra and in understanding the connectivity of the molecule. For instance, 2D-NMR can be used to investigate the through-bond and through-space correlations between different nuclei. beilstein-journals.org

Table 3: Representative ¹H NMR Chemical Shifts

| Proton Environment | Approximate Chemical Shift (ppm) |

|---|---|

| Methylene protons adjacent to nitrogen | Varies based on solvent and complexation |

| Methylene protons of the ethyl backbone | Varies based on solvent and complexation |

Note: Actual chemical shifts can vary significantly depending on the solvent, pH, and the presence of metal ions.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- and its complexes. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that allows for the analysis of intact molecular ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of elemental formulas.

ESI-HRMS is instrumental in identifying and characterizing complex structures. For example, in the study of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine, ESI-HRMS was used to confirm the mass of the synthesized compounds with high accuracy. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information.

Table 4: Example ESI-HRMS Data

| Compound | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

|---|---|---|

| Example Glycoconjugate 1 | 305.1358 | 305.1361 |

| Example Glycoconjugate 2 | 307.1514 | 307.1521 |

Data derived from related glycoconjugate analysis. rsc.org

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification and structural analysis. It is complementary to infrared (IR) spectroscopy.

Raman spectra of amino acids like glycine, a fundamental component of the systematic name of the target compound, have been extensively studied. researchgate.netresearchgate.net The spectra reveal characteristic peaks corresponding to the various functional groups and their vibrational motions, such as the twisting and wagging of NH₃⁺ and CH₂ groups, and the stretching of the COO⁻ group. researchgate.net These studies provide a basis for understanding the vibrational characteristics of the more complex Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- molecule and its interactions in different environments.

Table 5: Selected Raman Peaks for Glycine

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1418 | Coupled wagging of NH₃⁺ and stretching of COO⁻ researchgate.net |

| ~1448 | Scissoring of the CH₂ group researchgate.net |

Note: Peak positions can shift based on the physical state (crystalline vs. aqueous solution) and intermolecular interactions. researchgate.net

Electrochemical and Potentiometric Titration Methods for Quantitative Analysis

Electrochemical methods offer sensitive and selective approaches for the quantitative analysis of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-. These techniques are often based on the compound's ability to form stable complexes with metal ions, which can be monitored electrochemically.

Potentiometric titration is a widely used method for the determination of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-. This technique involves titrating a solution of the analyte with a standard solution of a metal ion and monitoring the change in potential of an ion-selective electrode (ISE) that is sensitive to either the metal ion or the ligand. The endpoint of the titration, which corresponds to the complete complexation of the ligand, is indicated by a sharp change in the potential. The effectiveness of this method is dependent on the pH of the solution, as the formation of the metal-ligand complex is a function of the deprotonation of the ligand's carboxylic acid groups. pdx.edu

The complexation reaction between a metal ion (Mⁿ⁺) and Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- (represented as Y⁴⁻ in its fully deprotonated form) can be expressed as:

Mⁿ⁺ + Y⁴⁻ ⇌ MYⁿ⁻⁴

The stability of the resulting metal complex is a key factor in the feasibility of the titration. The formation constants for most metal-EDTA complexes are very high, ensuring that the reaction goes to completion. colostate.edu

Table 1: Comparison of Electrochemical Methods for Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- Analysis

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Potentiometric Titration | Measurement of potential change during titration with a metal ion. | Simple, cost-effective, and accurate for determining the total concentration of the ligand. | Quantification in pharmaceutical and industrial formulations. |

| Voltammetry | Measurement of current as a function of applied potential. | High sensitivity and ability to speciate different metal complexes. | Determination of trace levels in environmental samples. |

Recent research has also explored the use of electrochemical sensors for the determination of glycine and related compounds. nih.gov These sensors often utilize electrodes modified with metal complexes that act as redox mediators. nih.gov While direct electrochemical oxidation of glycine-based compounds can be challenging due to high oxidation potentials and slow electron transfer rates at bare electrodes, modified electrodes can facilitate these reactions, enabling sensitive detection. nih.gov

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional molecular structure of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- and its metal complexes at an atomic level. This technique relies on the diffraction of X-rays by the ordered atoms within a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

The structural information obtained from X-ray crystallography provides invaluable insights into the coordination chemistry of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- with various metal ions. It reveals details such as:

The coordination number of the metal ion.

The geometry of the metal complex.

The bond lengths and angles between the metal ion and the ligand's donor atoms.

The conformation of the chelate rings.

For instance, Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- typically forms an octahedral complex with most divalent cations. colostate.edu X-ray diffraction studies have confirmed this for a wide range of metal-EDTA complexes, providing precise structural data that underpins our understanding of their stability and reactivity.

The application of synchrotron radiation in X-ray crystallography has further enhanced the capabilities of this technique, allowing for the study of smaller crystals and more complex structures. beilstein-journals.org This has been particularly valuable in the field of structural glycobiology, which often involves the study of large and complex biomolecules. beilstein-journals.org

Table of Compound Names

| Common Name/Synonym | Systematic Name |

| EDTA | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- |

| Tetrasodium (B8768297) ethylenediaminetetraacetate trihydrate | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate |

| Ethylenediaminetetraacetic acid sodium salt | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:1) |

| Ethylenediaminetetraacetic acid monopotassium salt | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, monopotassium salt |

| Carbamoylmethylaminodiacetic acid | Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)- |

| Trisodium 2,2'-({2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl}azanediyl)diacetate | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt |

Regulatory Frameworks and Environmental Stewardship of Glycine, N,n 1,2 Ethanediylbis N Carboxymethyl and Its Salts

Methodologies for Environmental Risk Assessment and Management (excluding human health impact assessments)

Environmental risk assessments for EDTA and its salts focus on their persistence, mobility, and potential to affect ecosystems, particularly aquatic environments.

Assessments by the OECD and in the EU rely on SIDS and EU RARs, which compile and rigorously review data on:

Physical and Chemical Properties: Such as water solubility and partition coefficients, which indicate how the substance will behave in the environment. canada.ca

Environmental Fate: This includes studies on degradation (biotic and abiotic) and persistence. EDTA is generally considered to be poorly biodegradable under many environmental conditions. researchgate.netoecd.org However, the photolysis of its iron complex (FeEDTA) is a significant degradation pathway in surface waters, and some specific bacterial strains can biodegrade the compound. wikipedia.org

Ecotoxicity: This involves testing the substance's effects on a range of organisms, such as fish, aquatic invertebrates (like daphnia), and algae. epa.govkao.com Algae and invertebrates are often among the most sensitive species. epa.gov

Bioaccumulation Potential: Studies show that EDTA and its salts are not expected to bioconcentrate in organisms. epa.govkao.com

Strategies for Minimizing Environmental Release and Promoting Sustainable Use

Given the persistence of EDTA, strategies to manage its environmental impact focus on responsible use, waste management, and the development of more sustainable alternatives.

Dosage Optimization: Careful control of the amount of EDTA used in industrial processes and consumer products is a crucial step. tidjma.tntidjma.tn Using the minimum effective concentration ensures functional efficacy while reducing the amount released into wastewater streams.

Wastewater Treatment: While standard wastewater treatment plants have limited ability to remove EDTA, some specialized industrial facilities can achieve high removal rates using microorganisms adapted to degrade it. wikipedia.org Further research into enhancing removal during municipal wastewater treatment is ongoing.

Development of Biodegradable Alternatives: A significant area of research is the development and adoption of biodegradable chelating agents. tidjma.tntidjma.tn Compounds such as ethylenediamine-N,N'-disuccinic acid (EDDS) and iminodisuccinic acid (IDS) are designed to perform similar functions to EDTA but break down more readily in the environment, reducing the risk of long-term accumulation. mdpi.comresearchgate.net

Slow-Release Technologies: In applications like agriculture and soil remediation, slow-release chelating agents are being developed. mdpi.com This technology aims to control the release rate of the active compound to match the uptake capacity of plants, which prevents a sudden, large-scale mobilization of metals into the soil and groundwater that could cause phytotoxicity. mdpi.com

Green Chemistry Approaches: The broader concept of green chemical engineering encourages the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net This includes selecting less persistent and less toxic chelating agents from the outset and designing processes for their recovery and reuse. researchgate.net

Table of Mentioned Compounds | Compound Name | Abbreviation / Common Name | | :--- | :--- | | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | Edetic acid, EDTA | | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium (B8768297) salt | Tetrasodium EDTA | | Ferrate(1-), [N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycinato]-N,N′,O,O′,ON,ON′]-, sodium, (OC-6-21)- | Ferric monosodium EDTA | | Ferrate(1-), [N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycinato]-N,N′,O,O′,ON,ON′]-, ammonium (B1175870), (OC-6-21)- | Ferric ammonium EDTA | | Ethylenediamine-N,N'-disuccinic acid | EDDS | | Iminodisuccinic acid | IDS |odisuccinic acid | IDS |

Emerging Research Directions and Uncharted Territories in Glycine, N,n 1,2 Ethanediylbis N Carboxymethyl Chemistry

Design and Synthesis of Advanced Analogs with Tailored Properties

The inherent versatility of the EDTA molecule, with its multiple coordination sites, makes it an attractive scaffold for the development of advanced analogs with properties tailored for specific, high-value applications. mdpi.comcolorado.edu Researchers are moving beyond the parent molecule to create sophisticated derivatives that offer enhanced functionality, improved selectivity, and novel capabilities.

A significant area of research is the synthesis of bifunctional EDTA analogs. These molecules incorporate the powerful chelation core of EDTA alongside other reactive groups, enabling them to act as bridges between metal ions and other substrates. For instance, new synthetic routes have been developed to produce 1-(2-carboxyethyl)ethylenediaminetetra-acetic acid, an analog designed for linking to proteins and other biomolecules. rsc.org This is achieved through strategies like the ring-opening of substituted imidazoles, followed by hydrogenation and alkylation to build the final, functionalized chelator. rsc.org

Another innovative approach involves creating polymeric structures that mimic EDTA's chelating ability. Scientists have successfully synthesized polyacrylates with repeating units containing bis-carboxylic acid functionalities, which closely resemble the chelating arms of EDTA. researchgate.net These polymers are synthesized using controlled polymerization techniques like Reversible Addition-Fragmention Chain-Transfer (RAFT), allowing for the creation of well-defined homopolymers and block copolymers. researchgate.net These polymeric analogs not only chelate metal ions like Zirconium(IV) with high efficiency but can also self-assemble into stable nanostructures in biological media, opening doors for applications in diagnostics and radiotherapeutics. researchgate.net

Furthermore, the concept of EDTA-extended polyamides is being explored to create a new class of bifunctional chelators. exlibrisgroup.com This approach involves a conceptual framework for synthesizing polyamide chains linked to EDTA, resulting in molecules with either acidic or basic properties, depending on the protecting groups used during synthesis. exlibrisgroup.com Dendrimeric structures with an EDTA core are also being investigated. These highly branched molecules, which can be conjugated with other functional units like β-cyclodextrin, offer increased water solubility and a scaffold for potential drug delivery systems. mdpi.com The synthesis of these complex molecules often involves multi-step processes, including the preparation of functionalized spacers that are then attached to the EDTA core. mdpi.com

A particularly novel area is the development of bio-based EDTA analogs. Researchers have successfully grafted EDTA-like structures onto lignosulfonate, a byproduct of the paper industry, to create a dendritic biochelator. acs.org This advanced material demonstrates a significantly higher affinity for divalent metals compared to the original lignin, showcasing a sustainable approach to creating powerful chelating agents from renewable resources. acs.org

Novel Applications in Functional Materials and Catalysis Beyond Conventional Uses

The unique metal-binding properties of EDTA and its derivatives are being harnessed to create novel functional materials and catalytic systems that extend far beyond its traditional use as a simple sequestering agent. wikipedia.org

In the realm of functional materials, EDTA-modified surfaces are showing great promise for environmental remediation. For example, graphene oxide functionalized with EDTA (EDTA-GO) has been developed as a highly effective adsorbent for heavy metal removal. acs.org The EDTA molecules on the graphene surface act as powerful chelating sites, enabling the material to capture lead ions from contaminated water with an impressive adsorption capacity of 479 mg/g. acs.org The material can also be regenerated and reused, highlighting its potential for practical environmental cleanup applications. acs.org Similarly, novel adsorbents have been created by functionalizing chitosan-silica hybrid materials with EDTA ligands, combining the high surface area of silica (B1680970) with the chelating power of EDTA for the removal of heavy metals like cobalt, nickel, cadmium, and lead from aqueous solutions. researchgate.net Bamboo activated carbon has also been modified with EDTA to enhance its capacity for lead and copper removal. researchgate.net

The field of catalysis is another area where EDTA is finding new and exciting roles. Ruthenium(III)-EDTA complexes have emerged as promising catalysts for the reduction of bicarbonate to formate. researchgate.net This process is significant for carbon dioxide fixation and utilization. Mechanistic studies are unraveling how the Ru(III)-EDTA complex acts as a catalyst or mediator in the catalytic, electro-catalytic, and photocatalytic conversion of bicarbonate, offering a pathway for transforming a greenhouse gas into a valuable chemical feedstock. researchgate.net

Beyond its catalytic activity, EDTA has been found to directly interact with and inhibit certain enzymes in a manner independent of metal ion chelation. researchgate.net Research has shown that EDTA can bind to the nucleotide-binding site of enzymes like Taq DNA polymerase and dUTPase, acting as a selective inhibitor. wikipedia.orgresearchgate.net This discovery challenges the long-held view of EDTA as a biochemically inert metal scavenger and suggests new possibilities for its use in regulating enzymatic activity. wikipedia.orgresearchgate.net

The ability of EDTA to form stable complexes is also being exploited in advanced material synthesis. EDTA-modified oxides have demonstrated significant adsorption capabilities for heavy metals, which is relevant for water treatment applications. mdpi.com Furthermore, the chelation properties of EDTA are being used to recover valuable metals from spent catalysts. For instance, EDTA can be used to selectively extract nickel from spent catalysts, forming a Ni-EDTA complex from which the nickel can be recovered and the EDTA can be recycled, making the process economically and environmentally more viable. neptjournal.com

In-depth Mechanistic Studies of Environmental Transformation and Degradation Processes

The widespread use of EDTA has led to its presence in various environmental compartments, prompting extensive research into its transformation and degradation pathways. scielo.brwikipedia.org Understanding these mechanisms is crucial for assessing its environmental impact and developing strategies for its removal from wastewater and natural waters.

One of the primary abiotic degradation pathways for EDTA in the environment is photolysis, particularly when it is complexed with iron(III). wikipedia.orgindustrialchemicals.gov.au The Fe(III)-EDTA complex is susceptible to degradation upon exposure to sunlight with wavelengths below 400 nm. wikipedia.org The photolytic half-life of Fe(III)-EDTA in surface waters can vary significantly, from as short as 11.3 minutes to over 100 hours, depending on the light conditions. wikipedia.org This process leads to the formation of degradation products such as ethylenediaminetriacetic acid (ED3A), ethylenediaminediacetic acid (EDDA), and iminodiacetic acid (IDA). wikipedia.org While EDDA and its monoacetate counterpart (EDMA) are readily biodegradable, ED3A shows greater resistance to further breakdown. wikipedia.org

Biodegradation of EDTA is another important, albeit slower, transformation process. nih.gov Certain microorganisms have been identified that can degrade EDTA, although this process is often dependent on specific conditions, such as a moderately alkaline pH of 9.0-9.5. wikipedia.org Several bacterial strains, including Agrobacterium radiobacter and species of Pseudomonadota, have been isolated from sewage treatment plants and shown to efficiently degrade EDTA. wikipedia.org The mechanism of biodegradation can vary between different bacterial strains and the specific metal-EDTA complex being targeted. For example, Agrobacterium radiobacter is known to degrade Fe(III)-EDTA, whereas other strains are more effective at breaking down EDTA complexes with calcium, magnesium, and manganese. wikipedia.org The proposed biodegradation pathways involve either the stepwise removal of acetate (B1210297) groups or the cleavage of the ethylenediamine (B42938) backbone. nih.gov

The speciation of EDTA and the metals it is complexed with play a crucial role in its environmental fate. While Fe(III)-EDTA is photodegradable, complexes with other environmentally abundant ions like Mg²⁺ and Ca²⁺ are more persistent. wikipedia.org The degradation of metal-EDTA complexes often requires the dissociation of the metal ion before the ligand itself can be broken down. wikipedia.org Studies have shown that the biodegradability of different metal-EDTA complexes by mixed microbial cultures follows the order Fe > Cu > Co > Ni > Cd. nih.gov

Chemical oxidation is another degradation pathway that has been investigated. Permanganate has been shown to readily oxidize EDTA at high pH (12-14), with the ethylene (B1197577) group being the preferred site of attack. acs.org The primary breakdown products in this process are iminodiacetic acid, oxalate, formate, and ammonia. acs.org

Interdisciplinary Approaches Integrating Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- into Sustainable Chemical Engineering and Biotechnology

The principles of sustainable chemical engineering and biotechnology are increasingly being applied to the lifecycle of EDTA, from its synthesis and use to its eventual degradation and environmental impact. aston.ac.ukicheme.org This interdisciplinary approach seeks to maximize the benefits of EDTA while minimizing its environmental footprint.

In the context of a circular economy, research is focused on developing more sustainable applications and recovery methods for EDTA. One such area is in the field of metal recycling. The strong chelating ability of EDTA makes it a valuable tool for recovering valuable and rare earth metals from electronic waste and other industrial byproducts. colorado.edu By understanding the binding mechanics of EDTA with various metals, more efficient and selective recovery processes can be designed. colorado.edu

Biotechnology offers promising avenues for addressing the environmental persistence of EDTA. The isolation and cultivation of microbial strains capable of degrading EDTA are key areas of research. wikipedia.orgmdpi.com By understanding the enzymatic pathways involved in EDTA biodegradation, it may be possible to develop bioremediation strategies for contaminated sites or to enhance the performance of wastewater treatment plants. nih.gov The use of microbial communities in bioreactors to treat EDTA-containing wastewater is an active area of investigation. nih.gov

Sustainable chemical engineering principles are also being applied to the design of processes that use EDTA. aston.ac.uk This includes developing more efficient catalytic systems that utilize EDTA complexes, such as the Ru(III)-EDTA catalyzed reduction of bicarbonate, which contributes to CO2 utilization. researchgate.net In industrial applications like water treatment and cleaning, the goal is to optimize the use of EDTA to achieve the desired effect with minimal excess, thereby reducing the amount released into the environment. atamanchemicals.com

Furthermore, the integration of EDTA into biotechnological processes is being explored. In molecular biology, EDTA is crucial for protecting DNA and RNA from degradation by chelating metal ions that act as cofactors for nucleases. atamanchemicals.com In drug delivery, new formulations are being developed that use an ammonium-EDTA gradient to load drugs like doxorubicin (B1662922) into liposomes. nih.gov This approach has been shown to reduce the cardiotoxicity of the drug without compromising its anti-tumor activity, showcasing a novel application of EDTA in improving the safety and efficacy of pharmaceuticals. nih.gov

The development of environmentally friendly alternatives to EDTA is also a significant part of the sustainable chemistry approach. atamanchemicals.com This includes the synthesis of biodegradable chelating agents, some of which are derived from renewable resources like lignin. acs.org By taking a holistic, interdisciplinary approach that considers the entire lifecycle of EDTA, researchers and engineers are working towards a future where the benefits of this versatile molecule can be harnessed in a truly sustainable manner. csct.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing EINECS 299-878-8, and how should experimental parameters be optimized for reproducibility?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. To ensure reproducibility, document solvent systems (e.g., deuterated solvents for NMR), column specifications (e.g., C18 for HPLC), and ionization methods (e.g., electrospray for MS). Experimental protocols must specify instrument calibration, temperature control, and reference standards . Raw data (e.g., spectra, chromatograms) should be archived in supplementary materials with metadata annotations .

Q. How should initial experiments be designed to assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) per ICH guidelines. Use a factorial design to test combinations of temperature (25–60°C), relative humidity (40–75%), and pH (3–9). Monitor degradation via HPLC-UV at defined intervals (e.g., 0, 7, 14 days). Include control samples and triplicate measurements to account for variability. Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts, IR peaks) for this compound across independent studies?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity, concentration, or instrument resolution. Conduct a meta-analysis of published data, noting solvent systems (e.g., DMSO vs. CDCl₃) and measurement conditions. Reproduce key experiments using standardized protocols, and perform pairwise statistical comparisons (e.g., t-tests) to identify outliers. Cross-validate findings with computational chemistry tools (e.g., density functional theory for predicting NMR shifts) . Publish raw data and detailed experimental logs to enhance transparency .

Q. What advanced methodologies can optimize the synthesis yield of this compound while minimizing by-products?

- Methodological Answer : Employ design of experiments (DoE) to screen reaction parameters (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy. For by-product suppression, consider kinetic control strategies (e.g., low-temperature quenching) or catalytic systems (e.g., enantioselective catalysts). Characterize by-products via LC-MS/MS and propose mechanistic pathways .

Q. How should researchers address contradictions in biological activity data for this compound reported in cell-based vs. animal models?

- Methodological Answer : Evaluate assay specificity (e.g., off-target effects in cell lines) and pharmacokinetic factors (e.g., bioavailability in vivo). Replicate key studies using isogenic cell lines and standardized animal models (e.g., C57BL/6 mice). Perform dose-response analyses and compare EC₅₀/IC₅₀ values across models. Use meta-regression to assess confounding variables (e.g., metabolic differences). Transparently report negative results to avoid publication bias .

Data Presentation and Reproducibility Guidelines

-

Table 1 : Example Data Comparison for Spectral Reproducibility

Study Reference Solvent Used NMR Shift (ppm) HPLC Purity (%) Smith et al. (2020) CDCl₃ 7.25 (s, 1H) 98.5 Lee et al. (2022) DMSO-d6 7.32 (s, 1H) 95.8 Current Study CDCl₃ 7.26 (s, 1H) 99.1 -

Key Notes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products